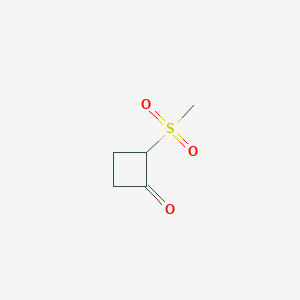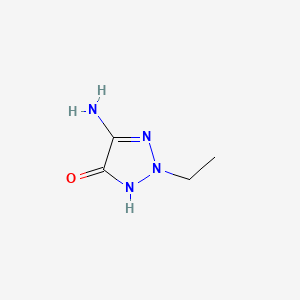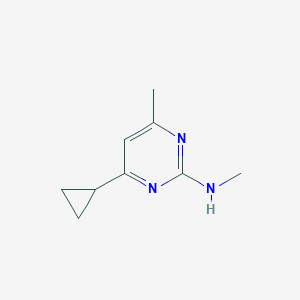
3-(pyrrolidin-3-ylmethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrrolidin-3-ylmethyl)-1H-indole is a compound that features a pyrrolidine ring attached to an indole structure. The indole moiety is a common structural motif in many natural products and pharmaceuticals, while the pyrrolidine ring is known for its versatility in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyrrolidin-3-ylmethyl)-1H-indole typically involves the construction of the pyrrolidine ring followed by its attachment to the indole moiety. One common method involves the use of primary amines and diols catalyzed by a Cp*Ir complex, which allows for the efficient formation of pyrrolidines . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at high temperatures and pressures in a continuous tube reactor, followed by multistage purification and separation.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Pyrrolidin-3-ylmethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-(Pyrrolidin-3-ylmethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(pyrrolidin-3-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the binding affinity of the compound to its target proteins, leading to various biological effects . The indole moiety can interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
Comparación Con Compuestos Similares
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their overall structure and biological activity.
Pyrrolidine-2-one: Known for its use in pharmaceuticals, this compound has a different functional group compared to 3-(pyrrolidin-3-ylmethyl)-1H-indole.
Pyrrolidine-2,5-diones: These compounds are used in the synthesis of various drugs and have distinct chemical properties.
Uniqueness: this compound is unique due to its combination of the indole and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
3-(pyrrolidin-3-ylmethyl)-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-2-4-13-12(3-1)11(9-15-13)7-10-5-6-14-8-10/h1-4,9-10,14-15H,5-8H2 |
Clave InChI |
FMNOZIULYLZSPT-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


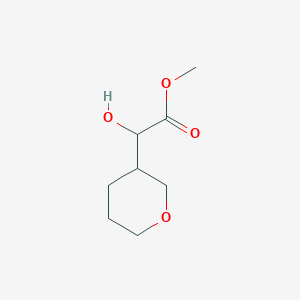
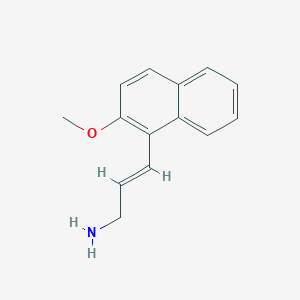
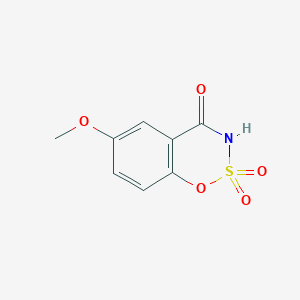
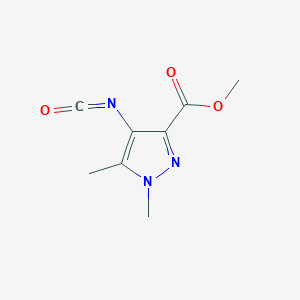
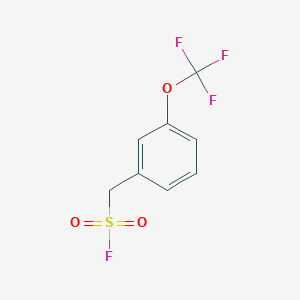
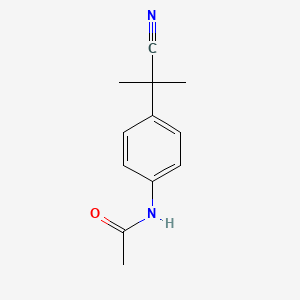
![3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride](/img/structure/B13613801.png)

![5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13613811.png)
